molecular formula C10H12N4 B1445200 1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine CAS No. 1240522-33-1

1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine

Cat. No. B1445200
M. Wt: 188.23 g/mol
InChI Key: SQPNNBBLHOCXOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine, also known as EPPP, is a heterocyclic amine that has been studied extensively in the scientific community. EPPP is a versatile compound with multiple applications in organic synthesis, medicinal chemistry, and drug discovery.

Scientific Research Applications

Anti-tubercular Agents

  • Scientific Field: Medical Chemistry
  • Application Summary: Pyridine derivatives have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Methods of Application: The compounds were synthesized and their anti-tubercular activity was evaluated against Mycobacterium tuberculosis H37Ra .
  • Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Antimicrobial and Antiviral Activities

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
  • Methods of Application: The methods of synthesis of pyridine compounds, their antimicrobial and antiviral activities, the correlation of pharmaceutical properties with various groups present in molecules as well as the binding mode from Molecular Docking Studies .
  • Results: The singular presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .

Antimicrobial Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Pyridine derivatives have been synthesized and evaluated for their antimicrobial activity .
  • Methods of Application: The compounds were synthesized and their antimicrobial activity was evaluated . The anti-bacterial activity of the synthesized compounds was further analyzed by the molecular docking approach .
  • Results: Some of the newly synthesized compounds showed high growth inhibition activities . AutoDock Vina results showed that certain compounds were located in a pocket in the active site .

Antiviral Activities

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: Pyridine compounds have been noted for their therapeutic properties, such as antiviral activities .
  • Methods of Application: The methods of synthesis of pyridine compounds, their antiviral activities, the correlation of pharmaceutical properties with various groups present in molecules as well as the binding mode from Molecular Docking Studies .
  • Results: The singular presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antiviral selectivity for the target molecule .

Antimicrobial Activity and Docking Studies

  • Scientific Field: Medicinal Chemistry
  • Application Summary: New N-ethyl-3-indolyl heterocycles have been synthesized and evaluated for their antimicrobial activity .
  • Methods of Application: The compounds were synthesized and their antimicrobial activity was evaluated. The anti-bacterial activity of the synthesized compounds was further analyzed by the molecular docking approach .
  • Results: Some of the newly synthesized compounds showed high growth inhibition activities. AutoDock Vina results showed that certain compounds were located in a pocket in the active site .

Antiviral Activities

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: Pyridine compounds have been noted for their therapeutic properties, such as antiviral activities .
  • Methods of Application: The methods of synthesis of pyridine compounds, their antiviral activities, the correlation of pharmaceutical properties with various groups present in molecules as well as the binding mode from Molecular Docking Studies .
  • Results: The singular presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antiviral selectivity for the target molecule .

properties

IUPAC Name

2-ethyl-5-pyridin-4-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-2-14-10(11)7-9(13-14)8-3-5-12-6-4-8/h3-7H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPNNBBLHOCXOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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